molecular formula C11H23ClN4O2 B592312 tert-Butyl 4-guanidinopiperidine-1-carboxylate hydrochloride CAS No. 885049-08-1

tert-Butyl 4-guanidinopiperidine-1-carboxylate hydrochloride

Cat. No. B592312
M. Wt: 278.781
InChI Key: HYZASXQVPHIDOS-UHFFFAOYSA-N
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Description

“tert-Butyl 4-guanidinopiperidine-1-carboxylate hydrochloride” is a chemical compound with the molecular formula C11H23ClN4O2 . It is used in laboratory chemicals and the manufacture of chemical compounds .


Molecular Structure Analysis

The molecular structure of “tert-Butyl 4-guanidinopiperidine-1-carboxylate hydrochloride” consists of 11 carbon atoms, 23 hydrogen atoms, 1 chlorine atom, 4 nitrogen atoms, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 278.78 . It has 18 heavy atoms, 0 aromatic heavy atoms, and a fraction Csp3 of 0.82 . It has 5 rotatable bonds, 3 H-bond acceptors, and 3 H-bond donors . Its molar refractivity is 77.46, and its topological polar surface area (TPSA) is 91.44 Ų . It has a high GI absorption and is not a P-gp substrate . It is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its Log Kp (skin permeation) is -7.08 cm/s . Its Log Po/w (iLOGP) is 0.0 . Its water solubility Log S (ESOL) is -2.06, and its solubility is 2.44 mg/ml or 0.00876 mol/l .

Scientific Research Applications

Synthetic Routes and Chemical Analysis

Graphical Synthetic Routes of Vandetanib : Vandetanib's synthesis, involving tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate, highlights the commercial value and improved yield through various chemical reactions, demonstrating the chemical's role in industrial pharmaceutical production (W. Mi, 2015).

Environmental Impact and Biodegradation

Review of the Environmental Behavior and Fate of Methyl tert‐butyl Ether : Analysis of MTBE, a related compound, in environmental contexts shows its high solubility in water and low sorption to subsurface solids, which parallels considerations for the environmental behavior of similar compounds. Despite its resistance to biodegradation in groundwater, advancements in bioremediation techniques may offer insights for handling tert-Butyl 4-guanidinopiperidine-1-carboxylate hydrochloride (P. Squillace et al., 1997).

Biocatalyst Inhibition and Microbial Interaction

Understanding Biocatalyst Inhibition by Carboxylic Acids : This study on the impact of carboxylic acids on microbes like E. coli and S. cerevisiae may offer comparative insights into the effects of tert-butyl 4-guanidinopiperidine-1-carboxylate hydrochloride on microbial processes, highlighting the balance between microbial inhibition and production efficiency in biotechnological applications (L. Jarboe et al., 2013).

Chemical Properties and Potential Applications

Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs : The review covers natural metabolites containing tert-butyl groups, their biological activities, and applications in cosmetics, agronomy, and pharmaceuticals, providing a broader context for understanding the chemical nature and potential applications of tert-butyl 4-guanidinopiperidine-1-carboxylate hydrochloride (V. Dembitsky, 2006).

Antioxidant Applications

Practical Use of Natural Antioxidants in Meat Products in the U.S. : While focusing on natural antioxidants, this review indirectly highlights the ongoing research and application of chemical antioxidants, including tert-butyl-based compounds, in food preservation and the trend towards natural alternatives. It provides context for the use of synthetic antioxidants in food and potential health implications (Natalie J. Oswell et al., 2018).

Safety And Hazards

The safety data sheet for “tert-Butyl 4-guanidinopiperidine-1-carboxylate hydrochloride” indicates that it has the signal word "Warning" . Its hazard statements include H302, H315, H319, H332, and H335 . Its precautionary statements include P261, P280, P305+P351+P338 .

properties

IUPAC Name

tert-butyl 4-(diaminomethylideneamino)piperidine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N4O2.ClH/c1-11(2,3)17-10(16)15-6-4-8(5-7-15)14-9(12)13;/h8H,4-7H2,1-3H3,(H4,12,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYZASXQVPHIDOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N=C(N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30671949
Record name tert-Butyl 4-[(diaminomethylidene)amino]piperidine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30671949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-guanidinopiperidine-1-carboxylate hydrochloride

CAS RN

885049-08-1
Record name tert-Butyl 4-[(diaminomethylidene)amino]piperidine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30671949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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